Hexestrol dipropionate

説明

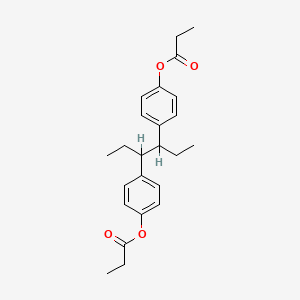

Hexestrol dipropionate, also known by the brand name Hexanoestrol or Retalon Oleosum, is a synthetic, nonsteroidal estrogen of the stilbestrol group related to diethylstilbestrol . It is an ester of hexestrol and has been known since at least 1931 . The drug has been used in the past to inhibit lactation in women .

Molecular Structure Analysis

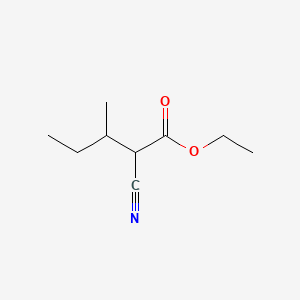

Hexestrol dipropionate has a molecular formula of C24H30O4 . Its IUPAC name is [4- [4- (4-propanoyloxyphenyl)hexan-3-yl]phenyl] propanoate . The molecular weight of Hexestrol dipropionate is 382.5 g/mol .

Chemical Reactions Analysis

Hexestrol and Diethylstilbestrol are synthetic hormones that have been found to be used in animal-origin food production . An indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) and immune-chromatographic strip have been developed to detect these compounds based on monoclonal antibody .

Physical And Chemical Properties Analysis

Hexestrol dipropionate has a molecular weight of 382.5 g/mol . It has a XLogP3-AA value of 6.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It also has 11 rotatable bonds .

科学的研究の応用

Electrochemical Sensing

Hexestrol dipropionate: has been utilized in the development of electrochemical sensors for detecting phenolic estrogens. A novel electrochemical immunosensor based on a hexestrol monoclonal antibody was constructed to detect phenolic oestrogens like HEX, DES, DE, and BPA . This sensor offers a wide linear range, low detection limit, excellent reproducibility, and high selectivity, making it valuable for environmental and food safety applications.

Endocrine Disruption Studies

Research on Hexestrol dipropionate contributes to understanding endocrine disruption . Phenolic oestrogens, including Hexestrol, can interfere with cell signaling processes, leading to metabolic and reproductive dysfunctions . Studying these effects is crucial for assessing risks and developing strategies to mitigate endocrine disruptors’ impact on health.

Food Safety Analysis

In the context of food safety , Hexestrol dipropionate can be detected in beef, duck, and milk powder samples. The electrochemical immunosensor mentioned earlier has shown high accuracy in detecting DES, a compound structurally related to Hexestrol, in these food products . This application is essential for ensuring the safety of food supplies.

Environmental Monitoring

Hexestrol dipropionate is also relevant in environmental monitoring . The ability to detect phenolic oestrogens in the environment is vital for assessing their presence and potential ecological impact. The electrochemical immunosensor provides a rapid, sensitive, and convenient method for this purpose .

Hormonal Antineoplastic Research

Historically, Hexestrol dipropionate has been used as a hormonal antineoplastic agent . While its current clinical use may be limited, studying its mechanism of action can provide insights into developing new cancer therapies .

Pharmacological Interactions

Understanding the pharmacological interactions of Hexestrol dipropionate is essential for drug safety. It has been shown to interact with various drugs, affecting their anticoagulant and thrombogenic activities . This knowledge is crucial for clinicians to manage drug regimens safely.

Lactation Inhibition

Previously, Hexestrol dipropionate was used to inhibit lactation in women. Although not a current practice, research into its effects on lactation can inform the development of new therapeutic agents for managing lactation .

Synthetic Estrogen Research

As a synthetic estrogen, Hexestrol dipropionate’s structure and activity are of interest in synthetic estrogen research . This field explores the design and synthesis of estrogenic compounds for various therapeutic applications .

特性

IUPAC Name |

[4-[4-(4-propanoyloxyphenyl)hexan-3-yl]phenyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O4/c1-5-21(17-9-13-19(14-10-17)27-23(25)7-3)22(6-2)18-11-15-20(16-12-18)28-24(26)8-4/h9-16,21-22H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLYMVNJKHJFRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC(=O)CC)C(CC)C2=CC=C(C=C2)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964036 | |

| Record name | (Hexane-3,4-diyl)di(4,1-phenylene) dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexestrol dipropionate | |

CAS RN |

4825-53-0 | |

| Record name | Phenol, 4,4′-(1,2-diethyl-1,2-ethanediyl)bis-, 1,1′-dipropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4825-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(1,2-Diethylethylene)diphenyl dipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004825530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Hexane-3,4-diyl)di(4,1-phenylene) dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(1,2-diethylethylene)diphenyl dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What does the research tell us about how Hexestrol dipropionate affects male rats?

A1: The paper titled "Sex differences on the levels of urinary biomarkers in Wistar rats (4)Effects of Hexestrol dipropionate on the urinalysis data in male rats" [] investigates how administering Hexestrol dipropionate to male rats influences their urinary biomarker profile. This research helps us understand how this synthetic estrogen analog might alter physiological processes in male rats, potentially mimicking aspects of female physiology.

Q2: Why is comparing male and female urinary profiles important in scientific research?

A2: Understanding the baseline differences in urinary biomarkers between male and female rats is crucial for several reasons. [] It allows researchers to identify sex-specific variations in metabolism, excretion, and overall physiology. This knowledge is essential for:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。